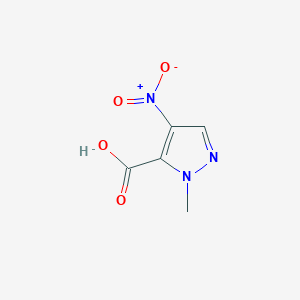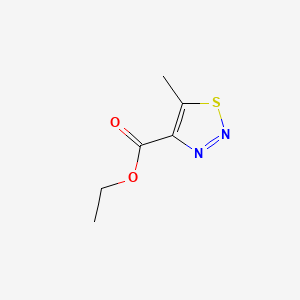
1-甲基-4-硝基-1H-吡唑-5-羧酸
描述
“1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5N3O4 . It has a molecular weight of 171.11 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is 1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a solid compound . It has a molecular weight of 171.11 g/mol . The compound should be stored in a refrigerator .科学研究应用
Use in Chemistry
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 92534-69-5 . It’s a solid substance stored at room temperature . It’s used in various chemical reactions due to its unique structure .
Use as a Fungicide
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a compound similar to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can be used to prepare difluoromethylpyrazole carboxamide compounds . These compounds can act as succinate dehydrogenase inhibitors, which are a class of fungicides .
Pyrazole Scaffolds in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various reactions .
Pyrazole Scaffolds in Agrochemistry
Pyrazole scaffolds are also used in agrochemistry . They are used in the synthesis of various agrochemicals .
Pyrazole Scaffolds in Coordination Chemistry
In coordination chemistry, pyrazole scaffolds are used in the synthesis of various coordination compounds .
Pyrazole Scaffolds in Organometallic Chemistry
Pyrazole scaffolds are used in organometallic chemistry for the synthesis of various organometallic compounds .
Pyrazole Scaffolds in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various reactions .
Pyrazole Scaffolds in Agrochemistry
Pyrazole scaffolds are also used in agrochemistry . They are used in the synthesis of various agrochemicals .
Pyrazole Scaffolds in Coordination Chemistry
In coordination chemistry, pyrazole scaffolds are used in the synthesis of various coordination compounds .
Pyrazole Scaffolds in Organometallic Chemistry
Pyrazole scaffolds are used in organometallic chemistry for the synthesis of various organometallic compounds .
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H320, indicating that the compound is harmful if swallowed and causes eye irritation . Precautionary statements include P202, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMMUPJSXUXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343838 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
92534-69-5 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92534-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)


![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)



![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)